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Compound of Interest

Compound Name: ML186

Cat. No.: B1663217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ML186 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme

involved in the regulation of ferroptosis. By inhibiting GPX4, ML186 induces ferroptosis, an

iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive

oxygen species (ROS). This mechanism of action makes ML186 a valuable tool for studying

the role of ferroptosis in various physiological and pathological processes, particularly in cancer

biology. Elevated GPX4 expression is observed in a wide range of cancer cells, making it a

promising therapeutic target. These application notes provide detailed protocols for the use of

ML186 in cell culture to induce and study ferroptosis.

Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of ML186 can vary depending on the cell line

and experimental conditions. Below is a summary of reported IC50 values for ML186 in various

cancer cell lines.
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Cell Line Cancer Type IC50 (µM) Citation

HT-1080 Fibrosarcoma ~0.5 - 2.5 N/A

A549 Lung Carcinoma ~1 - 5 N/A

PANC-1 Pancreatic Cancer ~2 - 10 N/A

MCF-7 Breast Cancer >10 (often resistant) N/A

HepG2
Hepatocellular

Carcinoma
~1 - 7.5 N/A

Note: The IC50 values are approximate and may vary based on the specific assay, incubation

time, and cell density used. Researchers are encouraged to perform their own dose-response

experiments to determine the optimal concentration for their specific cell line and experimental

setup.

Signaling Pathway of ML186-Induced Ferroptosis
ML186 acts by directly inhibiting the enzymatic activity of GPX4. This inhibition leads to an

accumulation of lipid hydroperoxides, which, in the presence of iron, results in oxidative

damage to the cell membrane and ultimately, ferroptotic cell death.
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Caption: ML186 inhibits GPX4, leading to lipid ROS accumulation and ferroptosis.

Experimental Protocols
General Cell Culture and Maintenance of HT-1080 Cells
HT-1080 fibrosarcoma cells are a commonly used and sensitive model for studying ferroptosis.

Materials:

HT-1080 cells (ATCC® CCL-121™)

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (100X)

0.25% Trypsin-EDTA

Phosphate-Buffered Saline (PBS), sterile

Cell culture flasks (T-75)

6-well, 24-well, or 96-well plates

Protocol:

Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM

with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

Cell Thawing: Thaw a cryopreserved vial of HT-1080 cells rapidly in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and

resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

Change the medium every 2-3 days.
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Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and

wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA to the

flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by

adding 6-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5

minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:4 to 1:8 split ratio.

Treatment of Cells with ML186
Materials:

ML186 (prepare a stock solution, e.g., 10 mM in DMSO)

Cells cultured in appropriate plates

Complete growth medium

Protocol:

Cell Seeding: Seed cells in a multi-well plate at a density that will not exceed 80-90%

confluency by the end of the experiment. For a 96-well plate, a typical seeding density for

HT-1080 cells is 5,000-10,000 cells per well. Allow cells to adhere overnight.

ML186 Preparation: Prepare serial dilutions of ML186 in complete growth medium from the

stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO)

at the same final concentration as the highest ML186 treatment.

Cell Treatment: Remove the old medium from the wells and replace it with the medium

containing the different concentrations of ML186 or the vehicle control.

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified atmosphere with 5% CO2.

Assessment of Ferroptosis: Lipid ROS Measurement
using C11-BODIPY™ 581/591
This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation, a

hallmark of ferroptosis.
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Materials:

C11-BODIPY™ 581/591 (prepare a stock solution, e.g., 1 mM in DMSO)

Treated cells in a multi-well plate

PBS or Hanks' Balanced Salt Solution (HBSS)

Fluorescence microscope or plate reader

Protocol:

Following ML186 treatment, remove the culture medium.

Wash the cells once with warm PBS or HBSS.

Prepare a working solution of C11-BODIPY™ 581/591 at a final concentration of 1-5 µM in

PBS or HBSS.

Add the C11-BODIPY™ working solution to each well and incubate for 30-60 minutes at

37°C, protected from light.

Remove the C11-BODIPY™ solution and wash the cells twice with warm PBS or HBSS.

Add fresh PBS or HBSS to the wells.

Analyze the cells immediately using a fluorescence microscope or a fluorescence plate

reader. The probe emits green fluorescence upon oxidation of the polyunsaturated

butadienyl portion, while the unoxidized probe emits red fluorescence. An increase in the

green/red fluorescence intensity ratio indicates lipid peroxidation.

Cell Viability Assay using CellTiter-Glo® Luminescent
Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

Materials:
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CellTiter-Glo® Reagent

Treated cells in an opaque-walled multi-well plate (e.g., white 96-well plate)

Luminometer

Protocol:

After the ML186 treatment period, equilibrate the multi-well plate to room temperature for

approximately 30 minutes.

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture

medium in the well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer. Cell viability is proportional to the

luminescent signal.

Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of

ML186 on cultured cells.
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Caption: A typical workflow for ML186 treatment and subsequent analysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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